Firuglipel

GPR119 agonist Intrinsic Activity cAMP

Researchers face translational gaps when GPR119 agonist potency varies >12-fold across species, undermining dose projection. Firuglipel solves this with a balanced human-to-rat potency ratio (1.9-fold vs. >12-fold for APD668), simplifying allometric scaling. - Human EC50: 51.5 nM; rat EC50: 98.4 nM; mouse EC50: 108.1 nM (CHO-K1 cells) - Cryo-EM structure (PDB 8zr5) available for docking & SAR studies - Clinically demonstrated HbA1c reduction & lipid improvements (LDL-C, HDL-C) not seen with DPP-4 inhibitors Supplied as solid powder, ≥98% purity, ambient shipping; powder stable at -20°C for 3 years.

Molecular Formula C25H26FN3O5
Molecular Weight 467.5 g/mol
CAS No. 1371591-51-3
Cat. No. B607458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiruglipel
CAS1371591-51-3
SynonymsDS-8500a;  DS 8500a;  DS8500a;  DS-8500;  DS 8500;  DS8500;  Firuglipel
Molecular FormulaC25H26FN3O5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
InChIInChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1
InChIKeyLRXRIKVDAVVQCP-SPLOXXLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Firuglipel (DS-8500a) — GPR119 Agonist for T2D Research


Firuglipel (CAS 1371591-51-3), also known as DS-8500a, is an orally available, potent, and selective small-molecule agonist of G protein-coupled receptor 119 (GPR119) [1]. It was developed by Daiichi Sankyo Co., Ltd. and evaluated in clinical trials for the treatment of type 2 diabetes mellitus (T2DM). Firuglipel enhances glucose-dependent insulin secretion and upregulates glucagon-like peptide-1 (GLP-1) secretion, demonstrating improved glucose homeostasis in preclinical models of T2D [2]. The compound was advanced to Phase 2 clinical trials in Japanese patients, where it exhibited dose-dependent reductions in HbA1c and favorable lipid-modulating effects before development was discontinued [3]. The cryo-EM structure of the GPR119-Gs-Firuglipel complex has been solved, providing atomic-level insights into its binding mode [4].

GPR119 Agonist Non-Interchangeability


GPR119 agonists are not a homogenous class of compounds; significant differences in intrinsic activity, potency, species-specific efficacy, and clinical outcomes preclude simple substitution. Firuglipel exhibits a higher intrinsic activity (IA) for cAMP production in human GPR119-expressing cells compared to other studied GPR119 agonists, a property directly correlated with its agonist conformer and linked to superior glucose-lowering efficacy in vivo [1]. Additionally, its EC50 values vary markedly across species (human: 51.5 nM, rat: 98.4 nM, mouse: 108.1 nM), highlighting that potency is not conserved and substitution with an agonist optimized for a different species may yield inaccurate or misleading experimental results [2]. Furthermore, clinical data reveal that DS-8500a (Firuglipel) significantly reduced HbA1c in a 12-week trial, whereas several other GPR119 agonists failed to demonstrate significant glycemic control in clinical studies, underscoring that even promising preclinical profiles do not guarantee translational success [3].

Firuglipel Differentiation vs. GPR119 Agonists


Intrinsic Activity in cAMP Production

Firuglipel demonstrates a higher intrinsic activity (IA) for stimulating intracellular cAMP production in human GPR119-expressing CHO-K1 cells compared to other GPR119 agonists studied in the same system. While the exact quantitative IA values for all comparators are not publicly detailed, the IA of Firuglipel was determined to be significantly greater than that of other agonists, and this high IA was correlated with the existence of a specific agonist conformer [1]. This property was identified as a key differentiator and was linked to enhanced glucose-lowering effects in preclinical models [2].

GPR119 agonist Intrinsic Activity cAMP In vitro pharmacology

Human GPR119 Potency Profile

Firuglipel activates human GPR119 with an EC50 of 51.5 nM in CHO-K1 cells [1]. This potency is lower than that of APD668 (EC50 = 2.7 nM in HEK293 cells [2]) and GSK1292263 (EC50 ≈ 126 nM, derived from pEC50 6.9 ), but it is orders of magnitude more potent than the early agonist PSN632408 (EC50 = 7.9 µM [3]). Direct comparison is complicated by different assay systems, but the data illustrate that Firuglipel occupies an intermediate potency range among advanced GPR119 agonists, which may influence dosing and therapeutic window.

GPR119 agonist EC50 Potency cAMP assay

HbA1c Lowering in T2DM Patients

In a randomized, double-blind, 12-week Phase 2 study in Japanese patients with type 2 diabetes mellitus (T2DM), Firuglipel (DS-8500a) demonstrated dose-dependent, statistically significant reductions in HbA1c compared to placebo. The placebo-adjusted reductions were -0.23% (p=0.0173) at 25 mg, -0.37% (p=0.0001) at 50 mg, and -0.44% (p<0.0001) at 75 mg once daily [1]. For comparison, the DPP-4 inhibitor sitagliptin (50 mg) achieved a placebo-adjusted HbA1c reduction of -0.59% in the same trial. While other GPR119 agonists, such as MBX-2982, have advanced to Phase 2, they did not consistently demonstrate significant HbA1c lowering in T2DM patients [2]. This trial provides direct evidence of clinically meaningful glycemic control with Firuglipel.

Type 2 Diabetes HbA1c Clinical Trial Glycemic Control

Lipid Parameter Improvement in T2DM

In the 12-week Phase 2 trial, Firuglipel (DS-8500a) at doses of 50 mg and 75 mg significantly improved lipid parameters compared to placebo. Specifically, treatment with DS-8500a resulted in significant reductions in total cholesterol, LDL-cholesterol, and triglycerides, along with a significant increase in HDL-cholesterol [1]. In contrast, the DPP-4 inhibitor sitagliptin (50 mg) did not show statistically significant effects on these lipid parameters in the same trial. This suggests that Firuglipel may offer additional metabolic benefits beyond glycemic control, potentially differentiating it from both other GPR119 agonists and DPP-4 inhibitors in this respect.

Type 2 Diabetes Lipid Profile Cholesterol Triglycerides

Cross-Species GPR119 Potency

Firuglipel exhibits a moderate degree of species selectivity, with EC50 values of 51.5 nM for human GPR119, 98.4 nM for rat GPR119, and 108.1 nM for mouse GPR119 in CHO-K1 cells [1]. In contrast, the potent GPR119 agonist APD668 shows a >10-fold difference in potency between human (2.7 nM) and rat (33 nM) receptors [2]. This suggests that Firuglipel has a more balanced potency profile across species, which may simplify the translation of dose-response relationships from rodent efficacy models to clinical studies. While APD668 is more potent on human GPR119, the larger species discrepancy may complicate the interpretation of rodent efficacy data when projecting human doses.

GPR119 agonist Species Selectivity In vivo pharmacology Preclinical translation

Cryo-EM Structure of GPR119-Firuglipel Complex

The cryo-electron microscopy (cryo-EM) structure of the GPR119-Gs protein complex bound to Firuglipel has been determined and deposited in the Protein Data Bank (PDB ID: 8zr5) [1]. This structural information provides atomic-level detail on the binding interactions of Firuglipel within the orthosteric pocket of GPR119. While cryo-EM structures are also available for GPR119 bound to other agonists like GSK1292263 and MBX-2982 [2], the availability of a specific Firuglipel-bound structure enables structure-based drug design, molecular docking studies, and rational mutagenesis experiments that are precisely tailored to this compound's unique binding mode.

Cryo-EM Structural Biology GPR119 Binding Mode

Firuglipel (DS-8500a) Research Applications


In Vivo Studies with Balanced Species Potency

Researchers conducting rodent efficacy studies where human dose projection is a critical goal may prioritize Firuglipel due to its relatively balanced human-to-rat potency ratio (1.9-fold difference) compared to other GPR119 agonists like APD668, which exhibits a >12-fold difference between species [1]. This property reduces the complexity of allometric scaling and improves the translational relevance of preclinical findings. Additionally, the compound's favorable effects on both glucose homeostasis and lipid parameters, as demonstrated in diabetic rat models [2], make it a suitable tool for investigating the integrated metabolic effects of GPR119 activation in vivo.

GPR119 Structure-Based Drug Design

Medicinal chemistry and structural biology groups investigating GPR119 ligand interactions can utilize Firuglipel as a reference compound for structure-based drug design. The publicly available cryo-EM structure of the GPR119-Gs-Firuglipel complex (PDB ID: 8zr5) provides atomic-level detail of its binding mode [3]. This structural information can be used for molecular docking studies, virtual screening of compound libraries, and the rational design of novel GPR119 agonists or antagonists. The ability to compare Firuglipel's binding pose with those of other structurally characterized agonists like GSK1292263 may reveal key pharmacophore elements for potency and selectivity optimization.

GPR119 Assay Development & Tool Compounds

For assay development and compound library screening, Firuglipel serves as a valuable tool due to its well-characterized in vitro pharmacology. With a human GPR119 EC50 of 51.5 nM in CHO-K1 cells [4] and a distinct intrinsic activity profile [5], Firuglipel provides an intermediate potency reference point for high-throughput screening campaigns. Its inclusion in a panel of GPR119 agonists with varying potencies (e.g., APD668, GSK1292263, PSN632408) enables researchers to establish concentration-response relationships across a broad dynamic range, which is essential for calibrating assay sensitivity and for structure-activity relationship (SAR) studies of novel compounds.

GPR119-Mediated Lipid Modulation

Investigators focused on the non-glycemic metabolic effects of GPR119 activation, particularly lipid metabolism, may find Firuglipel uniquely valuable. Clinical trial data demonstrate that DS-8500a (Firuglipel) significantly improved lipid parameters—including reductions in total cholesterol, LDL-cholesterol, and triglycerides, and an increase in HDL-cholesterol—in T2DM patients [6]. This effect was not observed with the DPP-4 inhibitor sitagliptin in the same trial, suggesting a GPR119-specific mechanism. Firuglipel is therefore a preferred tool compound for dissecting the molecular pathways linking GPR119 activation to lipid regulation and for evaluating the potential cardiovascular benefits of this class of agents.

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